Theophylline, 8-butylthio-2-thio-
Description
Overview of Methylxanthines as a Class of Bioactive Compounds
Methylxanthines are a class of naturally occurring and synthetic compounds derived from the purine (B94841) base xanthine (B1682287). nih.govnih.gov This group includes well-known substances such as caffeine (B1668208), theophylline (B1681296), and theobromine, which are commonly found in products like coffee, tea, and chocolate. nih.govnih.gov These compounds are characterized by a distinctive molecular structure featuring a xanthine core with methyl group substitutions. mdpi.com
Historically, plants are thought to have developed the ability to synthesize methylxanthines as a defense mechanism against insects and other pathogens. nih.gov In humans and animals, methylxanthines exhibit a wide range of biological activities. nih.govnih.gov They are known to act as nonselective inhibitors of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic AMP (cAMP), resulting in effects like the relaxation of smooth muscles. youtube.comwikipedia.org Additionally, they function as antagonists of adenosine (B11128) receptors, which contributes to their stimulant and bronchodilator effects. youtube.comwikipedia.orgdrugbank.com Because of these properties, methylxanthines have been investigated and used for various therapeutic purposes, including in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). drugbank.comnumberanalytics.com
Rationale for Chemical Modification of the Theophylline Scaffold for Enhanced Bioactivity
Strategies for modification often involve adding or altering chemical groups at various positions on the theophylline molecule. mdpi.comnih.gov These changes can alter the compound's physicochemical properties, such as its solubility and ability to cross cell membranes, which in turn influences its interaction with biological targets like enzymes and receptors. nih.gov By systematically altering the structure, researchers can explore structure-activity relationships, which helps in designing molecules with desired pharmacological effects while potentially minimizing unwanted side effects. mdpi.com This process of structural optimization is a cornerstone of drug discovery and development. nih.gov
Significance of 8-Substituted and 2-Thio-Substituted Theophylline Derivatives
Among the various modifications to the theophylline scaffold, substitutions at the 8-position and the 2-position are of particular interest to medicinal chemists. researchgate.net
8-Substituted Derivatives : The addition of different chemical groups at the 8-position of the theophylline ring has been extensively studied. researchgate.netnih.gov These modifications can significantly influence the compound's affinity and selectivity for different subtypes of adenosine receptors (A1, A2A, A2B, and A3). researchgate.net By varying the substituent at this position, it is possible to create analogues that are potent and selective antagonists or agonists for these receptors, which are involved in numerous physiological processes.
2-Thio-Substituted Derivatives : The replacement of the oxygen atom with a sulfur atom at the 2-position of the xanthine ring creates a 2-thioxanthine (B146167) derivative. This modification, known as thionation, alters the electronic distribution and steric properties of the molecule. This can lead to changes in biological activity and metabolic stability. For instance, the introduction of a thio group can enhance the lipophilicity (fat-solubility) of the compound.
The combination of these modifications—substituting a group at the 8-position and introducing a sulfur atom at the 2-position—can lead to compounds with unique pharmacological profiles.
The compound "Theophylline, 8-butylthio-2-thio-" is a synthetic derivative of theophylline that incorporates the specific modifications discussed above.
Nomenclature : Its name indicates that it is a theophylline molecule where a butylthio group (-S-CH₂CH₂CH₂CH₃) is attached at the 8-position, and the oxygen at the 2-position of the purine ring has been replaced by a sulfur atom.
Structural Context : This compound belongs to the class of 8-thioalkyl-2-thiotheophyllines. Its chemical structure features the core 1,3-dimethylxanthine framework, with the defining butylthio group at C8 and a thiocarbonyl (C=S) group at C2. ontosight.ai This specific combination of a hydrophobic alkylthio chain at the 8-position and a thio-group at the 2-position gives the molecule its distinct properties. ontosight.ai Research has focused on its potential role as an adenosine receptor antagonist. ontosight.ai
Table 1: Physicochemical Properties of Theophylline, 8-butylthio-2-thio-
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄OS₂ |
| Molecular Weight | 304.41 g/mol |
| Common Identifier | CHEMBL1719228 |
| Structure | Xanthine backbone with a butylthio group at the 8-position and a thio group at the 2-position. ontosight.ai |
Synthetic Methodologies for Theophylline, 8-butylthio-2-thio- and Related Analogues
The synthesis of theophylline derivatives has been a significant area of research in medicinal chemistry, aiming to explore and expand their therapeutic potential. The introduction of various functional groups onto the theophylline scaffold can modulate its pharmacological activity. This article focuses on the synthetic methodologies developed for "Theophylline, 8-butylthio-2-thio-" and its related analogues, detailing the strategies for modifying the core xanthine structure at specific positions.
Structure
3D Structure
Properties
CAS No. |
4989-74-6 |
|---|---|
Molecular Formula |
C11H16N4OS2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
8-butylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(17)15(3)9(7)16/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
NAOMXTHKMDASIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Theophylline, 8 Butylthio 2 Thio and Its Analogues
Influence of 8-Alkylthio Chain Length and Branching on Bioactivity
Substitution at the 8-position of the xanthine (B1682287) ring is a critical determinant of potency and selectivity, particularly for adenosine (B11128) receptors. researchgate.net The introduction of an alkylthio chain at this position generally enhances affinity. Studies on a series of 8-alkylthio theophylline (B1681296) derivatives have demonstrated that the length and structure of this alkyl chain are pivotal for modulating biological effects. nih.gov
Early research into 8-alkylthio-thiated theophyllines revealed that variations in the alkyl chain length directly correlate with changes in pharmacological activity, including effects on the central nervous system and smooth muscle. nih.gov Generally, increasing the chain length from a methyl to a butyl group tends to enhance lipophilicity, which can influence receptor affinity and cell permeability. While specific binding data for Theophylline, 8-butylthio-2-thio- is not extensively detailed in comparative public literature, the general trend for 8-substituted xanthines shows that potency at adenosine receptors can be optimized with alkyl chains of specific lengths. For instance, in a series of 1,3-dipropylxanthine (B15781) analogues with different 8-substituents, cycloalkyl groups like cyclopentyl and cyclohexyl conferred high A₁-selectivity. nih.gov This suggests that the size and conformation of the substituent at the 8-position are crucial for fitting into the receptor's binding pocket.
The branching of the alkyl chain also plays a significant role. Introducing branching, such as an isobutyl or tert-butyl group instead of an n-butyl group, can alter the steric profile of the molecule. This change can either enhance or diminish bioactivity depending on the specific topology of the target receptor or enzyme's active site.
Table 1: Effect of 8-Position Substituents on Adenosine Receptor Affinity in 1,3-Dipropylxanthine Analogues This table illustrates general trends observed in related xanthine series, as specific comparative data for 8-alkylthio-2-thio-theophylline analogues is limited in the provided search results.
| Compound Analogue (based on 1,3-dipropylxanthine core) | 8-Position Substituent | Relative A₁ Receptor Affinity | Relative A₂ Receptor Affinity |
|---|---|---|---|
| Analogue 1 | -H | Low | Low |
| Analogue 2 | -Cyclopentyl | High | Moderate |
| Analogue 3 | -Cyclohexyl | High | Moderate |
| Analogue 4 | -Phenyl | High | High |
Impact of 2-Thio- Substitution on Receptor Interactions and Enzymatic Inhibition
In the context of receptor binding, the 2-thio substitution can lead to altered affinity and selectivity. For example, in the development of antagonists for the A₂B adenosine receptor, xanthine-based compounds are prominent. mdpi.com The substitution at the 2-position can influence the orientation of the entire molecule within the binding site. While direct comparative studies between Theophylline, 8-butylthio-2-thio- and its 2-oxo counterpart are scarce, research on other 2-thioxanthines can provide insights. The modification can decrease or increase affinity depending on the specific receptor subtype and the nature of the other substituents on the xanthine core.
For enzymatic inhibition, such as targeting xanthine oxidase or phosphodiesterases, the 2-thio group can also play a key role. nih.govsemanticscholar.org The altered electronic nature of the ring system may affect the compound's ability to act as a competitive inhibitor.
Modulation of Biological Activity through Substituents on the Xanthine Core
The biological activity of xanthine derivatives is not solely dictated by the substituent at the 8-position but is a composite effect of substitutions across the entire core. biointerfaceresearch.com The N1 and N3 positions of theophylline are occupied by methyl groups, which are important for its baseline activity. researchgate.net
N1-Substitution : Modification at the N1 position is considered crucial for achieving high affinity and selectivity towards adenosine receptors. researchgate.netnih.gov Elongating the alkyl chain at N1 from methyl to propyl, for instance, has been shown to increase affinity for A₁ adenosine receptors by approximately 20-fold in some series. nih.gov
N3-Substitution : The substituent at the N3 position also modulates activity, with research indicating it can enhance the bronchodilator effect of these compounds. researchgate.net
N7-Substitution : In contrast, substitution at the N7 position generally leads to a decrease in adenosine receptor antagonism. researchgate.net For example, the drug doxofylline, a theophylline derivative with a substituent at the N7 position, shows virtually no activity at A₁ and A₂A adenosine receptors. nih.gov
Table 2: General Influence of Xanthine Core Substitutions on Adenosine Receptor Antagonism
| Position of Substitution | General Effect on Adenosine Receptor Affinity/Potency | Reference |
|---|---|---|
| N1 | Substitution is necessary for high affinity and selectivity. | researchgate.netnih.gov |
| N3 | Substitution can increase bronchodilator effects. | researchgate.net |
| N7 | Substitution generally decreases adenosine receptor antagonism. | researchgate.netnih.gov |
| C8 | Substitution generally increases adenosine antagonism and A₁ selectivity. | researchgate.net |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional shape of a molecule is paramount to its ability to bind to a biological target. For derivatives like Theophylline, 8-butylthio-2-thio-, conformational analysis, particularly of the flexible 8-butylthio side chain, is essential for understanding SAR. princeton.edu This side chain can adopt various rotational conformations (rotamers), and it is likely that only one or a limited set of these conformers can fit optimally into the binding pocket of a receptor or enzyme. The interaction of the sulfur atom and the butyl group with amino acid residues in the target protein will be highly dependent on this conformation.
Molecular Mechanisms of Action and Target Interactions
Phosphodiesterase (PDE) Inhibition Profiles of Theophylline (B1681296), 8-butylthio-2-thio-
There is no specific information available in the searched literature detailing the phosphodiesterase (PDE) inhibition profile of Theophylline, 8-butylthio-2-thio-.
For context, the parent compound, theophylline, is known as a non-selective PDE inhibitor, affecting enzymes like PDE3 and PDE4, which contributes to its bronchodilatory effects. mdpi.comnih.gov This non-selective action leads to an increase in intracellular cyclic AMP (cAMP). wikipedia.orgdrugbank.com However, the specific potency and selectivity of the 8-butylthio-2-thio- derivative against various PDE isozymes have not been characterized in the available literature.
Isozyme Selectivity and Potency Considerations
Data regarding the isozyme selectivity and potency of Theophylline, 8-butylthio-2-thio- is not available in the public domain. Research on theophylline itself shows that its anti-inflammatory effects are often attributed to the inhibition of PDE type III and IV isoenzymes found in inflammatory cells. nih.gov
Adenosine (B11128) Receptor Antagonism by Theophylline, 8-butylthio-2-thio-
Specific details on the adenosine receptor antagonism by Theophylline, 8-butylthio-2-thio- are not present in the reviewed scientific literature.
Theophylline is a well-documented non-selective antagonist of adenosine receptors, primarily A1, A2A, and A2B. wikipedia.orgnih.gov This action is responsible for some of its stimulant and cardiovascular effects. Studies on other derivatives, such as 8-phenyltheophylline, have shown increased potency at adenosine receptors compared to theophylline, highlighting that substitutions at the 8-position can significantly alter receptor affinity. nih.gov Without specific studies on the 8-butylthio-2-thio- derivative, its profile remains unknown.
Subtype Specificity (A1, A2A, A2B, A3)
There is no available data on the binding affinity or antagonistic activity of Theophylline, 8-butylthio-2-thio- at the specific adenosine receptor subtypes A1, A2A, A2B, and A3.
Ligand Binding Dynamics and Receptor Affinity
No studies were found that investigate the ligand binding dynamics or measure the receptor affinity (such as Ki or Kd values) of Theophylline, 8-butylthio-2-thio- for adenosine receptors.
Modulation of Histone Deacetylase (HDAC) Activity
There is no evidence in the available literature to suggest that Theophylline, 8-butylthio-2-thio- modulates histone deacetylase (HDAC) activity. This mechanism has been a focus of modern research on the parent compound, theophylline, where it has been shown to restore HDAC activity, particularly HDAC2, in inflammatory conditions. nih.govbohrium.comnih.gov This effect is considered independent of both PDE inhibition and adenosine receptor antagonism. nih.gov However, whether this activity is retained or modified in the 8-butylthio-2-thio- derivative has not been investigated.
Interactions with Other Cellular Signaling Pathways (e.g., PI3Kδ)
No information exists regarding the interaction of Theophylline, 8-butylthio-2-thio- with the PI3Kδ (phosphoinositide 3-kinase-delta) pathway or other cellular signaling pathways. For the parent compound theophylline, the ability to increase HDAC2 activity has been linked to the inhibition of PI3Kδ, which is activated by oxidative stress. researchgate.net This mechanism is crucial for its anti-inflammatory and steroid-sparing effects. researchgate.net The effect of the 8-butylthio-2-thio- substitution on this interaction is currently uncharacterized.
Investigation of Immunomodulatory Effects of Theophylline, 8-butylthio-2-thio-
Extensive literature searches did not yield specific research findings on the immunomodulatory effects of the chemical compound Theophylline, 8-butylthio-2-thio-. While the parent compound, theophylline, has been studied for its impact on the immune system, data for this particular derivative are not available in the reviewed scientific literature.
Research into the pharmacological properties of various theophylline derivatives has been conducted, exploring aspects such as bronchodilator and antibacterial activities. However, specific investigations into how Theophylline, 8-butylthio-2-thio- interacts with and modulates the immune system have not been reported in the available scientific papers.
Similarly, there is a lack of data to populate tables concerning detailed research findings on the immunomodulatory effects of this specific compound.
Preclinical Pharmacological Investigations of Theophylline, 8 Butylthio 2 Thio Analogues
In Vitro Cellular and Biochemical Assays for Activity Evaluation
Extensive literature searches for preclinical data on Theophylline (B1681296), 8-butylthio-2-thio- did not yield specific results for its activity in various in vitro assays. The following sections detail the lack of available information for the specified assays.
Enzyme Inhibition Assays
No specific studies detailing the inhibitory effects of Theophylline, 8-butylthio-2-thio- on any particular enzyme have been identified in publicly available scientific literature. The parent compound, theophylline, is known to be a non-selective phosphodiesterase (PDE) inhibitor. drugbank.comwikipedia.org This activity increases intracellular concentrations of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various physiological effects. drugbank.com However, the specific PDE inhibition profile and potency of the 8-butylthio-2-thio- analogue have not been reported.
Receptor Binding Assays
There is no available data from receptor binding assays for Theophylline, 8-butylthio-2-thio-. Theophylline itself is known to be a non-selective antagonist of adenosine (B11128) receptors (A1, A2A, and A2B). drugbank.comwikipedia.org This antagonism contributes to its pharmacological effects. Without specific binding studies, the affinity and selectivity of Theophylline, 8-butylthio-2-thio- for adenosine receptors or any other receptor remain unknown.
Cell-Based Functional Assays
No specific data from cell-based functional assays for Theophylline, 8-butylthio-2-thio- could be located. Such assays would be crucial to determine its cellular effects, such as changes in intracellular signaling pathways or cellular responses, but this information is not currently available in the reviewed literature.
Antiproliferative Activity in Cancer Cell Lines
Specific data on the antiproliferative activity of Theophylline, 8-butylthio-2-thio- against cancer cell lines is not available. While some derivatives of theophylline have been investigated for their anticancer properties, no such studies have been published for this particular analogue.
Antimicrobial Activity Evaluation
There is no specific information available regarding the antimicrobial activity of Theophylline, 8-butylthio-2-thio-. Studies on the parent compound, theophylline, have shown some limited antibacterial activity, but this is not always consistent across different bacterial species. The impact of the 8-butylthio-2-thio- substitution on the antimicrobial properties of theophylline has not been documented.
In Vivo Animal Models for Investigating Pharmacological Effects
A study from 1966, titled "The synthesis and pharmacologic evaluation of a series of 8-alkylthio-thiated theophyllines," likely included Theophylline, 8-butylthio-2-thio- as part of the series. nih.gov The study investigated effects on the central nervous system, diuresis, heart rate, intestinal muscle, respiration, and other parameters in rats and rabbits. nih.gov However, the published abstract does not provide specific data for the individual compounds within the series, making it impossible to ascertain the specific in vivo pharmacological effects of Theophylline, 8-butylthio-2-thio-. No other in vivo animal studies for this specific compound were identified.
Models of Bronchodilation
Theophylline and its derivatives have long been a cornerstone in the management of respiratory diseases, primarily due to their bronchodilatory effects. capes.gov.brnih.gov Preclinical investigations into newer analogues, including 8-substituted theophylline derivatives, continue to explore their potential and mechanisms of action in various animal models. The primary mechanism for the bronchodilator action of xanthines is believed to be the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle. patsnap.comnih.govnih.gov
In vivo studies using guinea pig models of asthma are common for evaluating bronchodilator activity. In these models, bronchoconstriction is typically induced by an agent like acetylcholine, and the ability of the test compound to prevent or reverse this constriction is measured. nih.govnih.gov
Research into a series of newly synthesized 8-substituted theophylline derivatives demonstrated significant anti-bronchoconstrictive activity. nih.gov When evaluated in a model of acetylcholine-induced bronchospasm in guinea pigs, many of the tested compounds showed protective effects comparable to the standard drug, aminophylline. nih.govnih.gov Another study focused on 8-(1,2,4-triazol-3-ylmethylthio)theophylline derivatives also reported moderate to good bronchodilator activity in the same guinea pig model, with several compounds showing efficacy similar to aminophylline. nih.gov
The bronchodilator effects of various xanthines have been shown to correlate with their potency as inhibitors of cAMP-specific PDE. researchgate.net However, studies also indicate that other mechanisms may contribute to their effects on airway reactivity, suggesting a complex pharmacological profile. researchgate.net
Table 1: Bronchodilator Activity of Theophylline Analogues in Acetylcholine-Induced Bronchospasm in Guinea Pigs This table is a representative example based on findings described in the literature. Specific percentage protection values for 8-butylthio-2-thio-theophylline are not available and are represented here for illustrative purposes based on the activity of similar compounds.
| Compound/Analogue Type | Model | Outcome | Reference |
|---|---|---|---|
| 8-Anilide Theophylline Derivatives | Acetylcholine-induced bronchospasm (Guinea Pig) | Significant anti-bronchoconstrictive activity compared to aminophylline. | nih.gov |
| 8-(1,2,4-triazol-3-ylmethylthio)theophyllines | Acetylcholine-induced bronchospasm (Guinea Pig) | Moderate to good activity; five compounds showed activity similar to aminophylline. | nih.gov |
Models of Inflammation
The anti-inflammatory properties of xanthine (B1682287) derivatives represent a significant area of preclinical research. The mechanisms are multifaceted and include, but are not limited to, PDE inhibition, adenosine receptor antagonism, and activation of histone deacetylase 2 (HDAC2), which helps to switch off inflammatory gene expression. capes.gov.brnih.govdrugbank.com
A key area of investigation for thio-substituted xanthine analogues is the inhibition of myeloperoxidase (MPO), an enzyme produced by neutrophils that generates damaging oxidants like hypochlorous acid at sites of inflammation. researchgate.net A study on 2-thioxanthines demonstrated that they are potent, mechanism-based inactivators of MPO. researchgate.net In a mouse model of peritoneal inflammation, these compounds were shown to inhibit MPO activity in vivo. researchgate.net Specific 2-thioxanthine (B146167) analogues were identified as some of the most potent inhibitors of MPO's chlorinating activity known. researchgate.net
The anti-inflammatory effects of xanthines are also evaluated by their ability to reduce the production of pro-inflammatory mediators. Pentoxifylline, a well-known xanthine derivative, exerts anti-inflammatory effects by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α). drugbank.com In patients with Chronic Obstructive Pulmonary Disease (COPD), theophylline has been shown to reduce the number of neutrophils and levels of interleukin-8 (IL-8) in sputum. drugbank.com
Preclinical models, such as carrageenan-induced paw edema in mice, are used to assess these effects. In such models, synthetic compounds with structures related to xanthines have demonstrated a marked reduction in paw swelling, inflammatory cell mobilization, and levels of pro-inflammatory markers like inducible nitric oxide synthase (iNOS) and nuclear factor-kappaB (NF-κB). wikipedia.org
Table 2: Anti-inflammatory Activity of 2-Thioxanthine Analogues Data extracted from studies on MPO inhibition by 2-thioxanthine analogues.
| Compound | Target | Model | Finding | Reference |
|---|---|---|---|---|
| 2-Thioxanthines (general) | Myeloperoxidase (MPO) | Purified enzyme & isolated human neutrophils | Potent mechanism-based inactivators of MPO. | researchgate.net |
| TX2 (a 2-thioxanthine) | Myeloperoxidase (MPO) | Purified enzyme | IC₅₀ of 0.2 µM for chlorination activity. | researchgate.net |
| TX4 (a 2-thioxanthine) | Myeloperoxidase (MPO) | Purified enzyme | IC₅₀ of 0.2 µM for chlorination activity. | researchgate.net |
| 2-Thioxanthines | Inflammation | Thioglycollate/zymosan-induced peritonitis (Mouse) | Decreased MPO activity and production of allantoin (B1664786) (MPO-dependent marker). | researchgate.net |
Models of Cognitive Enhancement
While theophylline itself is known more as a respiratory and central nervous system stimulant, preclinical research into certain xanthine analogues has revealed potential for neuroprotection and cognitive enhancement, particularly in models of neurodegenerative disease. biointerfaceresearch.comresearchgate.net
Propentofylline (B1679635), a xanthine derivative, has been investigated for its neuroprotective properties. patsnap.comnih.gov In animal models of vascular dementia and Alzheimer's disease, propentofylline was found to improve cognitive functions. patsnap.com Its mechanisms are thought to involve the inhibition of inflammatory processes, reduction of excessive microglia activation, and stimulation of Nerve Growth Factor (NGF) synthesis. patsnap.com In a specific rat model where learning and memory deficits were induced by beta-amyloid protein, oral administration of propentofylline prevented these behavioral deficits in tasks such as the Y-maze and Morris water maze. researchgate.net
Other research has explored the neuroprotective potential of hybrid molecules combining a xanthine core with other neuroactive moieties. Xanthine-dopamine hybrids have been designed as multitarget drugs for neurodegenerative diseases, demonstrating monoamine oxidase B (MAO-B) inhibition and A₂A adenosine receptor antagonism. nih.gov These compounds showed protective effects against oxidative stress in neuroblastoma cell models. nih.gov
Furthermore, the major metabolite of caffeine (B1668208), paraxanthine (B195701), has been shown to enhance memory and neuroplasticity more effectively than caffeine itself in rat models. wikipedia.org Rats treated with paraxanthine showed greater improvements in cognitive performance and increased levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity. wikipedia.org Chronic administration of theophylline in mice has also been shown to alter the levels of various central nervous system receptors, suggesting that long-term xanthine exposure can induce neurochemical adaptations. nih.gov
Investigations in Disease-Specific Animal Models
The therapeutic potential of 8-butylthio-2-thio-theophylline analogues is evaluated in various disease-specific animal models that reflect human conditions like asthma, COPD, and neurodegenerative disorders.
For respiratory diseases, the most common preclinical model is the induction of bronchospasm in guinea pigs. nih.govnih.gov As detailed in section 5.2.1, studies on 8-anilide and 8-(triazolylmethylthio) theophylline derivatives use this model to confirm their bronchodilator and anti-asthmatic potential by measuring their ability to counteract acetylcholine-induced airway constriction. nih.govnih.gov The prophylactic effects of xanthines have also been tested against bronchoconstriction induced by ovalbumin in sensitized guinea pigs (an allergy model) and by leukotriene D4. researchgate.net
For inflammation, a model of peritonitis induced by thioglycollate and zymosan in mice has been used to demonstrate the in vivo efficacy of 2-thioxanthine analogues as inhibitors of myeloperoxidase (MPO). researchgate.net This model allows researchers to measure the influx of neutrophils and the activity of MPO directly within the inflammatory environment, confirming that the compounds can block the production of damaging oxidants. researchgate.net
In the context of neurodegenerative diseases and cognitive decline, several animal models are employed. To model Alzheimer's disease, rats infused with beta-amyloid protein are used to create learning and memory deficits. researchgate.net The xanthine analogue propentofylline was shown to be effective in this model, preventing the cognitive impairments measured by water maze and passive avoidance tasks. researchgate.net Similarly, aged dogs with naturally occurring cognitive dysfunction serve as a model for senile dementia, where propentofylline has been shown to improve cognitive function. patsnap.com
Computational and Biophysical Approaches in Research on Theophylline, 8 Butylthio 2 Thio
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comnih.gov This method is crucial for understanding the binding mode and affinity of drug candidates. For derivatives of theophylline (B1681296), docking studies have been instrumental in elucidating interactions with various therapeutic targets, including enzymes and receptors involved in cancer and respiratory diseases. researchgate.netresearchgate.net
In the case of Theophylline, 8-butylthio-2-thio-, molecular docking would be employed to predict its binding affinity and pose within a target's active site. The 8-butylthio group, being bulky and hydrophobic, would be expected to explore hydrophobic pockets within the binding site. The 2-thio modification, replacing a carbonyl oxygen with sulfur, alters the hydrogen bonding capacity of the xanthine (B1682287) core. Docking simulations can reveal how these structural changes affect key interactions, such as hydrogen bonds and van der Waals forces, compared to the parent theophylline molecule. mdpi.com For instance, studies on other theophylline derivatives have shown that specific substitutions can significantly alter binding energies and interaction profiles. mdpi.comresearchgate.net
Table 1: Representative Molecular Docking Data for Theophylline Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Theophylline | Adenosine (B11128) A2A Receptor | -6.5 | ASN253, PHE168, ILE274 |
| Theophylline, 8-butylthio-2-thio- | Adenosine A2A Receptor | -8.2 | LEU249, MET177, ILE274, VAL84 |
| Theophylline Derivative X | HER2 Kinase | -7.9 | LYS753, THR862, ASP863 |
This table includes hypothetical data for Theophylline, 8-butylthio-2-thio- to illustrate the output of docking studies.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed insights into a compound's geometry, electronic distribution, and chemical reactivity. For theophylline and its derivatives, DFT has been used to analyze structural stability and electronic properties, which are fundamental to their biological activity.
Applying DFT to Theophylline, 8-butylthio-2-thio- would allow for the calculation of several key parameters. These include the optimization of its three-dimensional geometry, the distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack, thereby informing potential metabolic pathways or receptor interactions.
Table 2: Hypothetical DFT-Calculated Properties for Theophylline, 8-butylthio-2-thio-
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 3.5 Debye | Polarity and solubility |
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comsemarakilmu.com.my This technique is essential for assessing the stability of a docked conformation and exploring the conformational changes that may occur upon binding. rsc.org MD simulations have been applied to theophylline and its derivatives to understand their behavior in solution and their stability within receptor binding pockets. mdpi.comrsc.org
For the Theophylline, 8-butylthio-2-thio--receptor complex, an MD simulation would be initiated from the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand and surrounding protein residues would be calculated. Key analyses include the root-mean-square deviation (RMSD) to assess the stability of the ligand's position, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over time. The flexibility of the 8-butylthio chain is a particularly important aspect that MD simulations can explore, revealing how it adapts to the dynamic environment of the binding pocket to maintain a stable interaction.
Crystal Structure Determination of Receptor-Ligand Complexes (Relevance through Theophylline Scaffold)
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. rsc.org While a crystal structure for Theophylline, 8-butylthio-2-thio- complexed with a receptor may not be available, the extensive crystallographic data on theophylline itself provides a crucial foundation. researchgate.netnih.govworktribe.com The crystal structure of theophylline has been determined in various forms, including anhydrous polymorphs and a monohydrate, revealing detailed information about its hydrogen bonding patterns and packing arrangements. researchgate.networktribe.com
Table 3: Crystallographic Data for Theophylline (Form II) as a Reference
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions (Å) | a = 24.9, b = 3.8, c = 8.5 |
| Key Hydrogen Bond | N(7)-H···N(9) |
Data generalized from literature on theophylline crystal structures. worktribe.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov Numerous QSAR studies have been successfully performed on theophylline derivatives to predict activities such as anticancer and enzyme inhibitory effects. researchgate.netnih.gov
To develop a QSAR model relevant to Theophylline, 8-butylthio-2-thio-, a dataset of structurally similar theophylline derivatives with measured biological activity against a specific target would be required. From the structure of each compound, various molecular descriptors would be calculated, including physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (from DFT), and topological indices. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that relates these descriptors to activity. researchgate.netnih.gov Such a model could then be used to predict the activity of Theophylline, 8-butylthio-2-thio- and guide the design of even more potent derivatives.
Table 4: Example of a Generic QSAR Model for Theophylline Derivatives
| Hypothetical QSAR Equation | |
|---|---|
| pIC₅₀ = 0.45(LogP) - 0.12(Molecular_Weight) + 1.5*(HOMO) + 3.2 | |
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.91 |
| Q² (Cross-validated R²) | 0.85 |
| F-statistic | 152 |
This table presents a hypothetical QSAR model to illustrate the concept.
Compound Reference Table
Table 5: List of Mentioned Chemical Compounds
| Common Name/Identifier | IUPAC Name | Molecular Formula |
|---|---|---|
| Theophylline, 8-butylthio-2-thio- | 8-(Butylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one | C₁₁H₁₆N₄OS₂ |
| Theophylline | 1,3-Dimethyl-7H-purine-2,6-dione | C₇H₈N₄O₂ |
| Caffeine (B1668208) | 1,3,7-Trimethyl-7H-purine-2,6-dione | C₈H₁₀N₄O₂ |
Advanced Research Applications and Methodological Considerations
Development of Theophylline (B1681296), 8-butylthio-2-thio- as Molecular Probes
The development of molecular probes is fundamental to elucidating complex biological pathways and identifying drug targets. A molecular probe is a specialized molecule used to study the properties of other molecules or structures. Xanthine (B1682287) derivatives are excellent scaffolds for such probes due to their established ability to act as antagonists at adenosine (B11128) receptors. pharmacy180.com The parent compound, theophylline, is a non-selective antagonist of A1 and A2 adenosine receptors. nih.gov
The chemical modifications in Theophylline, 8-butylthio-2-thio- are designed to enhance its utility as a molecular probe.
8-Position Substitution : Substitution at the 8-position of the xanthine ring is a well-known strategy for modulating affinity and selectivity for adenosine receptor subtypes. nih.govnih.gov The addition of an 8-butylthio group introduces a flexible, lipophilic chain that can explore hydrophobic pockets within the receptor's binding site, potentially conferring higher affinity and selectivity compared to the parent theophylline.
2-Position Thionation : The replacement of the carbonyl oxygen at the 2-position with a sulfur atom (thionation) significantly alters the electronic distribution and hydrogen-bonding capacity of the purine (B94841) ring system. This change can shift the selectivity profile, favoring interaction with one receptor subtype over others. Furthermore, the thio-group can serve as a reactive handle for conjugating the probe to other molecules, such as fluorescent dyes or biotin, without significantly compromising its binding affinity.
By combining these modifications, Theophylline, 8-butylthio-2-thio- could be developed into a highly selective probe for a specific adenosine receptor subtype, allowing researchers to map the distribution of that receptor in tissues or investigate its role in cellular signaling pathways with greater precision.
Strategies for Radioligand Synthesis and Application in Receptor Studies
Radioligands are indispensable tools in pharmacology for quantifying receptor density (Bmax) and binding affinity (Kd). A radioligand is a radioactively labeled drug that can bind to a specific receptor, allowing its detection and measurement. The synthesis of a radiolabeled version of Theophylline, 8-butylthio-2-thio- would enable its use in highly sensitive receptor binding assays.
Synthesis Strategies: The synthesis of xanthine derivatives typically involves the cyclization of substituted 5,6-diaminouracils. nih.govnih.gov To create a radiolabeled version of Theophylline, 8-butylthio-2-thio- , several strategies could be employed:
Tritium (B154650) ([³H]) Labeling : A common approach involves the catalytic reduction of a suitable unsaturated precursor with tritium gas. Alternatively, a precursor with a halogen substituent (e.g., iodine or bromine) on the butyl group could be subjected to catalytic tritiation. The resulting tritiated ligand offers high specific activity and is detectable by liquid scintillation counting.
Carbon-14 ([¹⁴C]) Labeling : [¹⁴C] can be incorporated by using a radiolabeled precursor in the synthesis pathway, such as [¹⁴C]-labeled methyl iodide for the N-methylation steps or a [¹⁴C]-labeled butyl-thiol. While chemically robust, this method often results in lower specific activity compared to tritiation.
Radioiodine ([¹²⁵I]) Labeling : If a phenolic group were introduced onto the butyl chain, it could be readily labeled with [¹²⁵I], a gamma-emitter suitable for autoradiography and high-throughput screening.
Application in Receptor Studies: Once synthesized, a radiolabeled version of Theophylline, 8-butylthio-2-thio- could be used in several key experiments:
Saturation Binding Assays : These assays involve incubating cell membranes containing the target receptor with increasing concentrations of the radioligand. By measuring the amount of bound radioactivity, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity. Studies on theophylline have shown that chronic administration can lead to an upregulation of adenosine A1 receptors, a finding that relies on such binding assays. nih.gov
Competitive Binding Assays : In this setup, a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled competitor compound. This allows for the determination of the competitor's affinity (Ki) for the receptor, providing a way to screen large libraries of new, non-radioactive compounds.
Autoradiography : Slices of tissue can be incubated with the radioligand, and the resulting radioactivity can be imaged on film or with digital detectors. This technique provides a detailed map of receptor distribution within a specific organ or brain region.
Affinity Chromatography and Other Biophysical Techniques for Target Identification
Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction between a target protein and an immobilized ligand. nih.govsigmaaldrich.com This method can be used to identify or purify the biological targets of a specific compound, such as the receptors that bind to Theophylline, 8-butylthio-2-thio- .
Methodology:
Ligand Immobilization : The first step is to covalently attach Theophylline, 8-butylthio-2-thio- to a solid support, typically agarose (B213101) or sepharose beads. tandfonline.comgbiosciences.com The thio-group at the 2-position or a functional group on the 8-butylthio chain could serve as the point of attachment, often via a spacer arm to minimize steric hindrance and non-specific binding. youtube.com
Affinity Matrix Preparation : The beads with the immobilized ligand are packed into a column, creating the affinity matrix.
Purification : A complex biological sample, such as a cell lysate or solubilized membrane protein preparation, is passed through the column. Proteins that have a specific affinity for the immobilized ligand will bind to it, while all other components wash away. youtube.com
Elution : The bound target proteins are then recovered by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by altering the pH or ionic strength, or by adding a high concentration of a competitive inhibitor that displaces the target protein from the matrix. youtube.com
Once potential binding partners are isolated, their identity can be determined using techniques like mass spectrometry.
Other Biophysical Techniques for Validation: After initial identification via affinity chromatography, other biophysical methods are employed to validate the interaction and quantify its parameters:
Surface Plasmon Resonance (SPR) : This technique measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the ligand or target protein is immobilized. It provides kinetic data, including association (kon) and dissociation (koff) rates.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic profile of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
These methods provide a comprehensive understanding of how Theophylline, 8-butylthio-2-thio- interacts with its biological targets, confirming the results from affinity-based discovery.
Considerations for In Vitro to In Vivo Correlation in Preclinical Development
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (such as its dissolution rate) to an in vivo response (such as its absorption profile). tsi.com Establishing a strong IVIVC is a key goal in pharmaceutical development as it can streamline formulation optimization, ensure batch-to-batch quality, and potentially reduce the need for extensive human clinical trials. tsi.comijpsonline.com
For a novel derivative like Theophylline, 8-butylthio-2-thio- , establishing an IVIVC would be a critical step in its preclinical development. While studies on the parent compound theophylline have demonstrated good correlations for modified-release formulations, the unique physicochemical properties of this derivative necessitate a separate and thorough investigation. ijpsonline.com
Key Considerations:
Solubility and Dissolution : The introduction of the butylthio and thio- groups will significantly impact the compound's solubility and dissolution characteristics compared to theophylline. In vitro dissolution testing under various pH conditions would be the first step to understanding its release profile.
Permeability : The compound's ability to cross biological membranes (e.g., the intestinal wall) must be assessed using in vitro models like Caco-2 cell monolayers. The increased lipophilicity from the butylthio group may enhance permeability, but this must be experimentally verified.
Metabolism : The xanthine core is metabolized by cytochrome P450 enzymes. The 8-butylthio and 2-thio substitutions could alter the metabolic pathway, potentially leading to different metabolites and a different pharmacokinetic profile than theophylline. In vitro studies using liver microsomes are essential to identify major metabolic routes.
Levels of IVIVC
The FDA categorizes IVIVC into several levels, with Level A being the most informative.
| Level | Description | Implication |
| Level A | A point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation. | Allows for the prediction of the entire in vivo plasma concentration profile from in vitro data. A good correlation is generally defined by an R² value ≥ 0.9. ijpsonline.com |
| Level B | A correlation between the mean in vitro dissolution time (MDT) and the mean in vivo residence time (MRT). | Utilizes statistical moment analysis but is not a point-to-point correlation. Its predictive power is less than Level A. |
| Level C | A single-point correlation between a dissolution parameter (e.g., percent dissolved at a specific time) and a pharmacokinetic parameter (e.g., Cmax or AUC). | Offers the lowest level of correlation and is generally not sufficient for regulatory waivers of in vivo studies. |
| Multiple Level C | A correlation involving one or several pharmacokinetic parameters to the amount of drug dissolved at various time points. | More informative than a single-point Level C correlation. |
Pharmacokinetic Parameters for Correlation
The development of an IVIVC for Theophylline, 8-butylthio-2-thio- would involve correlating its in vitro dissolution data with key pharmacokinetic parameters obtained from in vivo studies in animal models.
| Parameter | Abbreviation | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | The time at which the maximum plasma concentration (Cmax) is reached. |
| Area Under the Curve | AUC | The total exposure to the drug over time, representing the total amount of drug absorbed into systemic circulation. |
| Absorption Rate Constant | Ka | The rate at which the drug is absorbed from the site of administration into the systemic circulation. |
By systematically evaluating these factors, a robust IVIVC model could be developed for Theophylline, 8-butylthio-2-thio- , facilitating its transition from a research tool to a potential therapeutic candidate.
Future Research Directions and Unexplored Potential
Design and Synthesis of Novel Scaffolds Based on the Theophylline (B1681296), 8-butylthio-2-thio- Motif
The core structure of Theophylline, 8-butylthio-2-thio- presents a versatile scaffold for chemical modification. Future synthetic efforts could be directed towards creating a diverse library of analogues to explore structure-activity relationships (SAR). The synthesis of N7-alkyltheophylline derivatives, for instance, has been shown to yield compounds with unique chemotherapeutic potential and reduced toxicity compared to some parent drugs. researchgate.net
Key synthetic strategies could involve:
Modification of the Butylthio Group: Altering the length, branching, or introducing cyclic moieties to the butylthio chain at the C8 position could significantly impact receptor binding affinity and selectivity.
Substitution at the N1 and N3 Positions: While the methyl groups at N1 and N3 are characteristic of theophylline, their replacement with other alkyl or functional groups could modulate the compound's pharmacokinetic and pharmacodynamic properties.
Derivatization of the Thione Group: The 2-thio position offers a reactive handle for further chemical transformations, allowing for the introduction of different functionalities to explore new biological interactions.
A review of synthetic approaches for theophylline derivatives highlights that linking theophylline to other heterocyclic systems can lead to a synergistic effect in biological activities. researchgate.net For example, the creation of novel pyrimidine-fused heterocycles containing the theophylline moiety has been achieved through multicomponent reaction pathways. researchgate.net These approaches could be adapted for Theophylline, 8-butylthio-2-thio- to generate innovative molecular architectures with enhanced biological profiles.
Exploration of New Pharmacological Targets and Therapeutic Areas
Research indicates that Theophylline, 8-butylthio-2-thio- has potential as an adenosine (B11128) receptor antagonist. ontosight.ai Adenosine receptors are integral to regulating various physiological processes, including inflammation, heart rate, and blood pressure. ontosight.ai By antagonizing these receptors, analogues of this compound could be investigated for conditions associated with adenosine dysregulation. ontosight.ai
Future pharmacological studies should aim to:
Deorphanize Targets: Screen Theophylline, 8-butylthio-2-thio- and its novel derivatives against a wide panel of receptors, enzymes, and ion channels to identify new biological targets.
Investigate Anti-inflammatory Potential: Given theophylline's known anti-inflammatory activities, it is crucial to explore whether the 8-butylthio-2-thio- derivative possesses enhanced or novel anti-inflammatory effects. researchgate.net
Explore Neurological Applications: Certain theophylline derivatives have been investigated as potential cognitive enhancers. researchgate.net This opens an avenue to test Theophylline, 8-butylthio-2-thio- analogues for activity in the central nervous system, targeting conditions like neurodegenerative diseases.
Anticancer and Antimicrobial Screening: Theophylline derivatives have demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties. researchgate.net Systematic screening of Theophylline, 8-butylthio-2-thio- analogues against various cancer cell lines and microbial strains is a logical next step.
Integration of Advanced Computational Methods for Drug Discovery
Computational chemistry and bioinformatics offer powerful tools to accelerate the drug discovery process. For Theophylline, 8-butylthio-2-thio-, these methods can provide valuable insights and guide experimental work.
Future computational research should focus on:
Molecular Docking and Virtual Screening: Utilize databases like ZINC to perform virtual screening of large compound libraries against the known and potential targets of Theophylline, 8-butylthio-2-thio-. ontosight.ai This can help prioritize the synthesis of compounds with the highest predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to correlate the structural features of Theophylline, 8-butylthio-2-thio- analogues with their biological activities. These models can predict the activity of yet-to-be-synthesized compounds, saving time and resources.
Molecular Dynamics (MD) Simulations: Perform MD simulations to study the dynamic interactions between the ligands and their target receptors. This can reveal key binding modes, conformational changes, and the stability of the ligand-receptor complex, providing a deeper understanding of the mechanism of action.
Development of Targeted Delivery Systems for Theophylline, 8-butylthio-2-thio- Analogues
The therapeutic efficacy of a drug is often dependent on its ability to reach the target site in sufficient concentration while minimizing off-target effects. Developing advanced drug delivery systems for analogues of Theophylline, 8-butylthio-2-thio- is a critical area for future research.
Strategies for targeted delivery could include:
Sustained-Release Formulations: Designing sustained-release dosage forms can help maintain therapeutic drug concentrations over a prolonged period, improving patient compliance and therapeutic outcomes. nih.gov This can be achieved using polymer blends, such as those involving Eudragit, which can control the drug release profile. nih.govnih.gov
Gastroretentive Drug Delivery Systems (GRDDS): For orally administered drugs, prolonging their retention in the stomach can enhance absorption and bioavailability. nih.gov Bilayer floating tablets are an example of a GRDDS approach that combines immediate and sustained release layers. nih.gov
Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles can improve its solubility, stability, and pharmacokinetic profile. Furthermore, nanoparticles can be functionalized with targeting ligands to direct the drug specifically to diseased cells or tissues, thereby increasing efficacy and reducing systemic toxicity.
A study on theophylline demonstrated that a formulation using eudraginated polymers resulted in significantly higher maximum concentration (Cmax) and area under the curve (AUC) values compared to a commercial formulation, indicating enhanced bioavailability. nih.gov
Table 1: Pharmacokinetic Parameters of a Theophylline Formulation
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced dosages, and a lower risk of drug resistance. Investigating the synergistic potential of Theophylline, 8-butylthio-2-thio- analogues with other drugs is a promising research avenue.
Future studies should explore combinations with:
Other Xanthine (B1682287) Derivatives: A study on the combination of theophylline, diprophylline, and proxyphylline (B1679798) showed an overadditive synergistic effect in tracheal smooth muscle relaxation, which was not directly correlated with cAMP levels. This suggests that combining different xanthine analogues, potentially including derivatives of Theophylline, 8-butylthio-2-thio-, could lead to enhanced therapeutic effects in conditions like asthma.
Beta-agonists and Steroids: Theophylline is frequently co-administered with drugs that can elevate serum creatine (B1669601) kinase (CK) levels, such as beta-agonists and steroids. Research has shown a synergistic effect in increasing serum CK levels when theophylline is combined with these drugs, indicating a pharmacodynamic interaction. Understanding these interactions is crucial for the safe and effective use of Theophylline, 8-butylthio-2-thio- analogues in combination therapies.
Chemotherapeutic Agents: If anticancer activity is identified for Theophylline, 8-butylthio-2-thio- analogues, subsequent research should focus on their combination with established anticancer drugs to look for synergistic or additive effects that could improve treatment outcomes for cancer patients.
Antibiotics: Similarly, if antibacterial properties are confirmed, combination studies with existing antibiotics could reveal synergistic interactions that may help combat antibiotic-resistant bacterial strains.
Table 2: Effect of Theophylline Combination on Serum Creatine Kinase (CK) Levels
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Theophylline, 8-butylthio-2-thio-, and how can reaction conditions be systematically optimized?
- Methodological Answer : Start with theophylline as the precursor and employ alkylation or nucleophilic substitution reactions to introduce the 8-butylthio and 2-thio groups. Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (60–80°C) are critical for yield optimization. Use HPLC-MS and IR spectroscopy to monitor intermediate formation and confirm product purity. Adjust stoichiometric ratios of reagents (e.g., alkylating agents) iteratively to minimize side products .
Q. Which analytical techniques are most reliable for characterizing Theophylline, 8-butylthio-2-thio- derivatives?
- Methodological Answer : Combine elemental analysis for empirical formula validation, IR spectroscopy for functional group identification (e.g., thioether bonds at ~600–700 cm⁻¹), and LC-MS for molecular weight confirmation. For structural elucidation, employ ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to resolve proton environments and confirm substitution patterns .
Q. How can thermal stability and excipient compatibility of Theophylline, 8-butylthio-2-thio- formulations be assessed?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) on binary mixtures with excipients (e.g., cellulose) at varying ratios (e.g., 1:9 to 9:1). Apply chemometric factor analysis (FA) to DSC data to detect incompatibilities. Cluster analysis of score scatter plots can distinguish compatible mixtures (grouped by similar thermal properties) from incompatible ones .
Advanced Research Questions
Q. How can conflicting data on theophylline derivative stability in pharmacokinetic (PK) studies be resolved?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Parameterize the model with CYP isoform contributions (e.g., CYP1A2 for ~88% hepatic metabolism) and validate against clinical trial data. For example, simulate intravenous infusions (4.5–7.3 mg/kg over 30–45 minutes) and compare predicted vs. observed plasma concentration-time profiles. Adjust metabolic clearance rates iteratively to account for population variability (e.g., age, CYP polymorphism) .
Q. What strategies mitigate batch-to-batch variability in synthesizing Theophylline, 8-butylthio-2-thio- salts?
- Methodological Answer : Implement design of experiments (DoE) to identify critical process parameters (CPPs). Test factors like pH (7–9), counterion selection (e.g., sodium vs. potassium salts), and crystallization kinetics. Use response surface methodology (RSM) to optimize salt solubility and stability. Validate reproducibility via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can computational models predict the bioactivity of novel theophylline derivatives?
- Methodological Answer : Apply molecular docking simulations to assess binding affinity to adenosine receptors (A₁/A₂). Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) correlated with antioxidant activity. Validate predictions via in vitro assays (e.g., DPPH radical scavenging) and correlate results with substituent effects (e.g., electron-withdrawing groups on thioether moieties) .
Q. What ethical and reproducibility standards apply to preclinical studies of Theophylline, 8-butylthio-2-thio-?
- Methodological Answer : Follow TCPS 2 guidelines for animal studies, including randomization of subjects (e.g., rabbits) and blinding during PK sampling. Document raw data (e.g., HPLC chromatograms, DSC thermograms) in open-access repositories. For human cell line studies, obtain REB approval and disclose conflicts of interest via standardized forms .
Data Curation and Reporting
Q. How should researchers curate and report spectral data for Theophylline derivatives in public databases?
- Methodological Answer : Adopt Beilstein database standards: Include IUPAC names, CAS registry numbers, and structural diagrams. Annotate spectral peaks with δ-values (NMR) and λ-max (UV-Vis). Cross-reference synthesis protocols with identifiers (e.g., DOI) to ensure reproducibility. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Theophylline derivatives?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀ values with 95% confidence intervals via bootstrap resampling (≥1,000 iterations). Use ANOVA to compare efficacy across derivatives, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
